molecular formula C31H46N8O6 B14627289 N-Acetyl-L-tryptophylglycyl-L-lysyl-L-prolyl-L-valinamide CAS No. 57965-69-2

N-Acetyl-L-tryptophylglycyl-L-lysyl-L-prolyl-L-valinamide

Cat. No.: B14627289
CAS No.: 57965-69-2
M. Wt: 626.7 g/mol
InChI Key: SQFZAHSHBLVNCN-XLXZRNDBSA-N
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Description

N-Acetyl-L-tryptophylglycyl-L-lysyl-L-prolyl-L-valinamide is a synthetic peptide compound It is composed of a sequence of amino acids, specifically N-acetyl-L-tryptophan, glycine, L-lysine, L-proline, and L-valine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-L-tryptophylglycyl-L-lysyl-L-prolyl-L-valinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, N-acetyl-L-tryptophan, is attached to the resin.

    Deprotection and coupling: The protecting group on the amino acid is removed, and the next amino acid, glycine, is coupled to the growing chain using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Repetition: The deprotection and coupling steps are repeated for each subsequent amino acid (L-lysine, L-proline, and L-valine) until the desired peptide sequence is obtained.

    Cleavage and purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, often incorporating automated synthesizers and advanced purification systems.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-L-tryptophylglycyl-L-lysyl-L-prolyl-L-valinamide can undergo various chemical reactions, including:

    Oxidation: The tryptophan residue can be oxidized to form kynurenine derivatives.

    Reduction: Disulfide bonds, if present, can be reduced to thiol groups.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.

    Substitution: Various reagents depending on the desired modification, such as acylating agents for acetylation or alkylating agents for methylation.

Major Products Formed

    Oxidation: Kynurenine derivatives.

    Reduction: Thiol-containing peptides.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

N-Acetyl-L-tryptophylglycyl-L-lysyl-L-prolyl-L-valinamide has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling pathways and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl-L-tryptophylglycyl-L-lysyl-L-prolyl-L-valinamide is unique due to its specific amino acid sequence, which imparts distinct biological activities and potential therapeutic applications. Its ability to modulate oxidative stress and neuroinflammatory pathways sets it apart from other peptides.

Properties

CAS No.

57965-69-2

Molecular Formula

C31H46N8O6

Molecular Weight

626.7 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-6-aminohexanoyl]-N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C31H46N8O6/c1-18(2)27(28(33)42)38-30(44)25-12-8-14-39(25)31(45)23(11-6-7-13-32)37-26(41)17-35-29(43)24(36-19(3)40)15-20-16-34-22-10-5-4-9-21(20)22/h4-5,9-10,16,18,23-25,27,34H,6-8,11-15,17,32H2,1-3H3,(H2,33,42)(H,35,43)(H,36,40)(H,37,41)(H,38,44)/t23-,24-,25-,27-/m0/s1

InChI Key

SQFZAHSHBLVNCN-XLXZRNDBSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)C

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C

Origin of Product

United States

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